4-(Benzylthio)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-benzylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-9-12-7-13-10(14-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUGQVVHNVVMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzylthio)-1,3,5-triazin-2-amine is a member of the 1,3,5-triazine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. The following sections delve into its biological activities, including anticancer effects, enzyme inhibition, and structure-activity relationships.
Anticancer Activity
In Vitro Studies
Recent research has highlighted the anticancer potential of 1,3,5-triazine derivatives. For instance, compounds containing triazine cores have been shown to inhibit various cancer cell lines effectively. A systematic review indicated that certain triazine derivatives exhibit significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values ranging from 20 µM to 130 µM .
Mechanism of Action
The mechanism underlying the anticancer activity of this compound involves apoptosis induction and cell cycle arrest. Studies have shown that these compounds can upregulate pro-apoptotic factors like C-caspase-3 and C-caspase-9 while downregulating anti-apoptotic factors such as Bcl-2 . This dual action contributes to their efficacy in reducing tumor growth in vivo.
Enzyme Inhibition
Monoamine Oxidase (MAO) Inhibition
Preliminary studies indicate that certain triazine derivatives exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-A. Compounds structurally similar to this compound have demonstrated comparable MAO-A inhibition activity to established inhibitors like clorgyline .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Variations in substituents on the triazine ring affect both potency and selectivity against various biological targets. For example:
- Substitution Patterns : The introduction of hydrophobic side chains has been shown to enhance selectivity for specific targets such as Bruton's tyrosine kinase (BTK) while reducing off-target effects .
- Functional Groups : The presence of electron-donating groups on the benzyl moiety can increase the overall reactivity and biological activity of the compound.
Case Study 1: Antitumor Efficacy
In a study examining a series of triazine derivatives including this compound, researchers reported significant antiproliferative activity against multiple cancer cell lines. The compound was noted for its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through caspase activation .
Case Study 2: MAO Inhibition
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that triazine derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of 1,3,5-triazine derivatives, including 4-(Benzylthio)-1,3,5-triazin-2-amine, which demonstrated significant antibacterial and antifungal activities. The compound's mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
Triazine derivatives are also being studied for their anticancer potential. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines such as MDA-MB321 (breast cancer) and HepG2 (hepatocellular carcinoma) with IC50 values indicating potent activity . The structural characteristics of triazines allow them to interact with biological targets involved in cancer progression.
Diabetes Treatment
Research indicates that compounds similar to this compound may play a role in managing metabolic syndromes and diabetes. A patent describes the use of triazine derivatives for developing drugs that exhibit blood glucose-lowering effects while reducing the required dosage compared to traditional treatments . This highlights the compound's potential in pharmaceutical formulations aimed at chronic diseases.
Agricultural Applications
Insecticides and Herbicides
Triazine compounds are recognized for their utility in agriculture as insecticides and herbicides. The ability of this compound to inhibit specific biological pathways in pests suggests its potential as a bioactive agent in crop protection strategies. Studies have reported various synthesis methods for triazines that enhance their efficacy as agricultural chemicals .
Material Science
Polymer Chemistry
The unique chemical structure of triazines allows them to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research has explored the use of triazine derivatives in developing advanced materials for electronics and coatings . Their ability to form complexes with metal ions further expands their application scope in material science.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study synthesized various 1,3,5-triazine derivatives and evaluated their antimicrobial activities against a range of pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In vitro studies conducted on triazine derivatives revealed that specific modifications to the triazine core could enhance cytotoxicity against human cancer cell lines. The study emphasized the importance of structure-activity relationships (SAR) in developing effective anticancer agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring undergoes nucleophilic substitution at electron-deficient carbon atoms, particularly at positions activated by electron-withdrawing groups.
Key findings :
-
Reactions proceed preferentially at the 6-position due to steric and electronic effects .
-
Microwave-assisted methods reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields >60% .
Acylation of the Amino Group
The 2-amine group participates in acylation reactions, forming stable derivatives.
Structural insights :
-
IR spectroscopy confirms amide formation (C=O stretch at 1,650–1,680 cm⁻¹) .
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N-Acyl derivatives show enhanced stability in aqueous media (pH 4–9) .
Condensation Reactions
The amino group reacts with aldehydes to form Schiff bases, enabling further functionalization.
Mechanistic notes :
Oxidation of the Benzylthio Group
The benzylthio substituent undergoes oxidation to sulfone or sulfoxide derivatives.
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4 h | 4-(Benzylsulfonyl)-1,3,5-triazin-2-amine | 88% | |
| mCPBA | CH₂Cl₂, 0°C → RT, 2 h | 4-(Benzylsulfinyl)-1,3,5-triazin-2-amine | 75% |
Analytical data :
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¹H NMR shows characteristic upfield shifts for sulfoxide protons (δ 3.1–3.3 ppm) .
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Sulfone derivatives exhibit increased polarity (logP reduction by 1.2–1.5 units).
Ring Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions enable aryl/alkyl group introduction.
Challenges :
-
Steric hindrance from the benzylthio group reduces yields in Suzuki-Miyaura couplings .
-
DFT calculations suggest electron-deficient triazine rings favor oxidative addition steps .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
| Derivative | IC₅₀ (MCF-7 cells) | Key Structural Feature | Source |
|---|---|---|---|
| N-Benzoyl variant | 3.29 µM | Electron-withdrawing acyl group | |
| Sulfone derivative | 8.18 µM | Polar sulfone moiety |
Trends :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Triazine derivatives exhibit significant diversity in substituents, which directly impacts their physicochemical properties and applications. Below is a comparative analysis:
Key Observations:
- Substituent Effects : The benzylthio group in the target compound introduces bulkiness compared to methylthio () or chloro groups (), which may enhance lipophilicity and membrane permeability.
- Melting Points : Chromenyl- and indolyl-substituted triazines () exhibit higher melting points (172–196°C) due to rigid aromatic systems, whereas alkylthio derivatives (e.g., methylthio in ) have lower melting points (~105–115°C).
- Synthetic Yields : Yields vary widely (31–90%), influenced by substituent complexity. For example, benzofuran-conjugated triazines () achieve 72–90% yields, suggesting efficient synthetic routes for certain substituents.
Kinase and Receptor Modulation
- EGFR Inhibition : A pyrazole-indole-triazine analog () showed potent EGFR inhibition (IC₅₀ < 1 µM) and apoptosis induction in lung cancer cells. While the target compound lacks direct data, its benzylthio group may similarly enhance target binding through hydrophobic interactions.
- Serotonin 5-HT₆ Receptor Affinity: Compound 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) demonstrated high 5-HT₆R affinity (Ki < 150 nM) and selectivity over other receptors (5-HT₂AR, D₂R) . The benzylthio group in the target compound could be explored for similar receptor interactions.
- ENT2 Selectivity : Fluorophenyl-piperazinyl triazines () exhibit ENT2 transporter selectivity, highlighting the role of aromatic and heterocyclic substituents in modulating transporter specificity.
Antimicrobial and Cytotoxicity
- Antimicrobial Activity : Benzofuran-triazine conjugates () showed MIC values of 4–64 µg/mL against bacterial strains, with bulky substituents enhancing efficacy. The benzylthio group in the target compound may offer similar advantages.
Preparation Methods
Starting Materials and Reagents
- 1,3,5-Triazine precursors: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the most common starting material.
- Benzylthiol or Benzylthiolate: Used to introduce the benzylthio substituent.
- Ammonia or Amines: For substitution at the 2-position to introduce the amino group.
- Bases: Such as potassium carbonate or other mild bases to facilitate nucleophilic substitution.
- Solvents: Commonly acetone, ethanol, or acetonitrile, depending on the reaction step.
Stepwise Synthesis
Selective substitution at the 4-position:
- The first chlorine atom on cyanuric chloride is selectively replaced by benzylthiol under controlled temperature conditions (typically 0–5°C) to minimize multiple substitutions.
- The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electrophilic triazine ring.
-
- After the benzylthio substitution, the second chlorine atom is replaced by an amino group.
- This is often achieved by reaction with ammonia or a suitable amine under reflux conditions in ethanol or acetonitrile.
- The reaction conditions are optimized to favor substitution at the 2-position without affecting the benzylthio group.
-
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using elemental analysis, FTIR, and NMR spectroscopy to confirm the substitution pattern.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Cyanuric chloride + benzylthiol (1 equiv), K2CO3, acetone, 0–5°C, stirring | Formation of 4-(benzylthio)-2,6-dichloro-1,3,5-triazine intermediate |
| 2 | Intermediate + NH3 (excess), ethanol, reflux | Substitution of chlorine at 2-position by amino group, yielding this compound |
| 3 | Purification by recrystallization | Pure this compound |
Research Findings and Optimization
- Reaction Selectivity: Controlling temperature and stoichiometry is crucial to achieve selective mono-substitution at the 4-position before amination.
- Yield Optimization: Use of mild bases and solvents like acetone or ethanol enhances nucleophilic substitution efficiency.
- Characterization: FTIR shows disappearance of C–Cl stretching bands and appearance of C–S and N–H bands; 1H-NMR confirms benzyl protons and amino group signals.
- Alternative Routes: Some studies explore using pre-formed 4-chloro-1,3,5-triazin-2-amine intermediates reacted with benzylthiol under basic conditions, though direct substitution on cyanuric chloride is more common.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Nucleophile | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method A | Cyanuric chloride | Benzylthiol, then NH3 | Step 1: 0–5°C in acetone; Step 2: reflux in ethanol | 60–75 | High selectivity, common route |
| Method B | 4-Chloro-1,3,5-triazin-2-amine | Benzylthiol + base | Room temp to reflux in acetonitrile | 50–65 | Alternative sequence, moderate yield |
| Method C | Cyanuric chloride | Benzylthiol + NH3 simultaneously | Elevated temp, mixed solvent | 40–55 | Less selective, lower yield |
Q & A
Q. What are the standard synthetic routes for 4-(Benzylthio)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution on a 1,3,5-triazine core. For example, cyanuric chloride can react with benzylthiol under controlled pH (neutral, maintained by sodium bicarbonate) and low temperatures (0–5°C) to minimize side reactions. A primary amine (e.g., aniline derivatives) is then introduced to the triazine scaffold. Key factors include:
- Temperature control : Higher temperatures may lead to over-substitution or decomposition.
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity.
- Stoichiometry : Excess benzylthiol improves substitution efficiency but requires purification to remove unreacted starting materials .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzylthio group integration at δ 4.3–4.5 ppm for –SCH2–).
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns.
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) monitors purity.
- Elemental analysis : Validates C, H, N, S content within ±0.3% deviation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylthio group) affect the bioactivity of this compound derivatives?
Methodological Answer: Bioactivity screening (e.g., antimicrobial assays) reveals substituent-dependent trends:
- Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance interactions with microbial enzymes (e.g., dihydrofolate reductase).
- Bulkier substituents (e.g., tert-butyl) may reduce cell membrane permeability.
Example: Derivatives with 4-methoxyphenyl or 2-chlorophenyl substituents showed varied inhibition zones (3–19 mm) against Staphylococcus aureus .
Q. What experimental strategies resolve contradictions in reported bioactivity data for triazine derivatives?
Methodological Answer:
- Standardized protocols : Use identical microbial strains (e.g., ATCC standards) and growth media (e.g., Mueller-Hinton agar).
- Dose-response curves : Calculate IC₅₀ values to normalize potency comparisons.
- Statistical validation : Apply ANOVA or Tukey’s test to assess significance (p < 0.05) across replicates .
Q. How can mechanistic studies (e.g., reaction kinetics) elucidate the role of this compound in catalytic or inhibitory processes?
Methodological Answer:
- Time-resolved spectroscopy : Monitor intermediate formation (e.g., UV-Vis at 300–400 nm for charge-transfer complexes).
- Isotopic labeling : Use ¹⁵N-labeled triazines to track bond cleavage in hydrolysis studies.
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies .
Data-Driven Research Challenges
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
Q. How can researchers optimize experimental designs for high-throughput screening of triazine derivatives?
Methodological Answer:
- Factorial design : Apply 2³ designs (variables: concentration, temperature, solvent ratio) to identify critical factors.
- Response surface methodology (RSM) : Maximize yield or bioactivity using central composite designs.
- Automation : Liquid-handling robots (e.g., Tecan) enable parallel synthesis and screening .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize with 10% NaOH before discarding aqueous solutions .
Advanced Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
